![molecular formula C13H14N6S B7643705 2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B7643705.png)
2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme that plays a crucial role in the maturation and activation of B cells, which are a type of white blood cell that is essential for the immune system. In
作用機序
The mechanism of action of 2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole involves the inhibition of BTK, which is an enzyme that plays a crucial role in the maturation and activation of B cells. By inhibiting BTK, this compound prevents the activation of B cells, which can lead to the suppression of the immune response. This mechanism of action makes this compound a potential candidate for the treatment of various diseases that are associated with B cell activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in scientific research. The compound has been shown to be a potent and selective inhibitor of BTK, which leads to the suppression of the immune response. This suppression of the immune response can be beneficial in the treatment of diseases that are associated with B cell activation, such as B cell lymphoma, chronic lymphocytic leukemia, and rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of using 2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole in lab experiments is its potency and selectivity as a BTK inhibitor. This makes it a valuable tool for studying the role of BTK in various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can affect the results of the experiments. Therefore, it is important to use appropriate safety measures when handling this compound in the lab.
将来の方向性
There are several future directions for the study of 2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole. One of the directions is to investigate the potential of this compound as a treatment for B cell lymphoma, chronic lymphocytic leukemia, and rheumatoid arthritis. Another direction is to explore the role of BTK in other biological processes and diseases, which can be facilitated by the use of this compound as a tool. Additionally, further research can be conducted to optimize the synthesis method of this compound and to improve its potency and selectivity as a BTK inhibitor.
Conclusion
This compound is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of medicine. The compound is a potent and selective inhibitor of BTK, which makes it a potential candidate for the treatment of various diseases that are associated with B cell activation. The synthesis method of this compound is well-established, and its biochemical and physiological effects have been extensively studied. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study that can lead to a better understanding of its potential applications in medicine.
合成法
The synthesis of 2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole involves the reaction of 2-chloro-1,3-benzothiazole with 3-(2H-tetrazol-5-yl)piperidine in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound with high yield and purity. The synthesis of this compound has been reported in several scientific publications, and the procedure is well-established.
科学的研究の応用
2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole has been extensively studied in scientific research due to its potential applications in the field of medicine. The compound has been shown to be a potent and selective inhibitor of BTK, which makes it a potential candidate for the treatment of various diseases that are associated with B cell activation. Some of the diseases that are being targeted by this compound include B cell lymphoma, chronic lymphocytic leukemia, and rheumatoid arthritis.
特性
IUPAC Name |
2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6S/c1-2-6-11-10(5-1)14-13(20-11)19-7-3-4-9(8-19)12-15-17-18-16-12/h1-2,5-6,9H,3-4,7-8H2,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMVMIPALVFKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

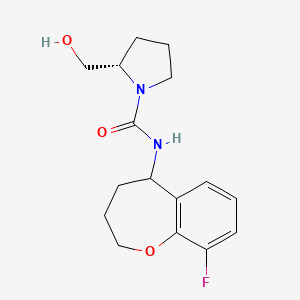
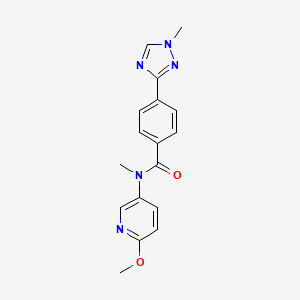
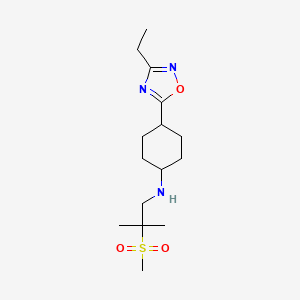
![1-[3-(2-Methoxyphenyl)propyl]-1,2,4-triazole](/img/structure/B7643644.png)
![2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-1-piperidin-1-ylethanone](/img/structure/B7643656.png)
![N-cyclopropyl-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-N-methylacetamide](/img/structure/B7643663.png)
![N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide](/img/structure/B7643679.png)
![4-[[2-(Hydroxymethyl)-6-methylpiperidin-1-yl]methyl]-3-methoxybenzonitrile](/img/structure/B7643684.png)
![1-[(1-Methoxycyclobutyl)methyl]-3-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]urea](/img/structure/B7643687.png)
![3-[(2-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)methyl]benzonitrile](/img/structure/B7643696.png)
![N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7643704.png)
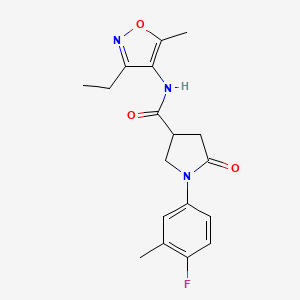
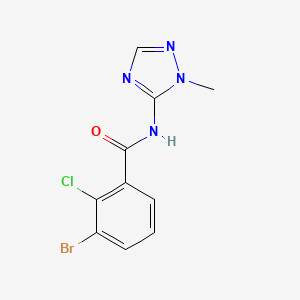
![4-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-2-methyl-N-propan-2-ylbenzamide](/img/structure/B7643719.png)